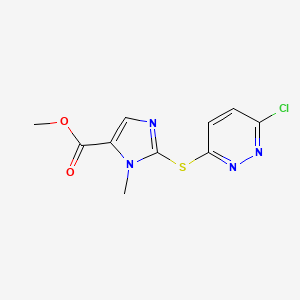

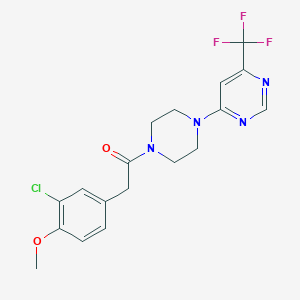

Methyl 2-((6-chloro-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-((6-chloro-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of imidazole, which is a five-membered heterocyclic ring containing nitrogen atoms. The presence of the pyridazine and sulfanyl groups in this compound makes it unique and provides it with specific properties that make it useful in scientific research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

Research highlights the use of related imidazole derivatives in catalysis and synthesis. The 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate acts as an efficient and reusable catalyst for synthesizing polyhydroquinoline derivatives, demonstrating the potential of imidazole-based compounds in facilitating various chemical reactions with high yields and short reaction times (Khaligh, 2014). Additionally, imidazoles have been utilized in metal-free mediated C-3 methylsulfanylation of imidazo[1,2-a]pyridines, showcasing their role in regioselective chemical modifications (Chen et al., 2017).

Green Chemistry

Imidazole derivatives have also been applied in green chemistry. N-methyl-2-pyrrolidonium hydrogen sulfate, a Bronsted acidic ionic liquid, has been used as a catalyst for synthesizing highly substituted imidazoles in an environmentally friendly manner, emphasizing the role of imidazole-based catalysts in promoting sustainable chemical processes (Shaterian & Ranjbar, 2011).

Ligand Synthesis for Metal Complexes

Research on imidazo[1,5-a]pyridinium salts containing thioether-functionalized side chains for synthesizing Pd and Rh complexes illustrates the application of imidazole compounds in preparing ligands for metal complexes. These complexes have been studied for their catalytic behavior in asymmetric allylic alkylations, indicating the versatility of imidazole derivatives in organometallic chemistry (Roseblade et al., 2007).

Room Temperature Ionic Liquids (RTILs)

Direct methylation and trifluoroethylation of imidazole and pyridine derivatives have been explored to afford high yields of corresponding salts. This methodology provides a simple route to a variety of room temperature ionic liquids, expanding the utility of imidazole derivatives in the synthesis of novel RTILs (Zhang, Martin, & Desmarteau, 2003).

Wirkmechanismus

Target of Action

Similar compounds, such as imidacloprid, a neonicotinoid insecticide, act on the central nervous system of insects

Mode of Action

Specifically, it causes a blockage of the nicotinergic neuronal pathway . The exact interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that it may affect the nicotinergic neuronal pathway . The downstream effects of this interaction would need to be studied further.

Result of Action

Based on the mode of action of similar compounds, it can be inferred that it may lead to the paralysis and eventual death of insects . The specific effects of this compound would need to be studied further.

Eigenschaften

IUPAC Name |

methyl 2-(6-chloropyridazin-3-yl)sulfanyl-3-methylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2S/c1-15-6(9(16)17-2)5-12-10(15)18-8-4-3-7(11)13-14-8/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEMAQVDOHKUEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SC2=NN=C(C=C2)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((6-chloro-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2953726.png)

![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanamide](/img/structure/B2953730.png)

![(E)-N-(4-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2953733.png)

![3,4-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2953735.png)

![2-(3,4-Dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2953743.png)

![6-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2953745.png)